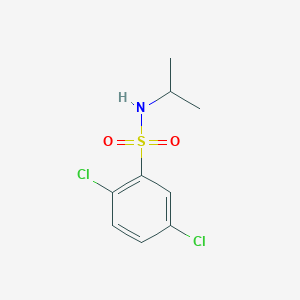
2,5-dichloro-N-isopropylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dichloro-N-isopropylbenzenesulfonamide, also known as Diclazuril, is a chemical compound that belongs to the family of benzene sulfonamides. This compound is widely used in scientific research for its unique properties and applications. In
科学研究应用
2,5-dichloro-N-isopropylbenzenesulfonamide has a wide range of applications in scientific research. It is primarily used as a veterinary drug for the prevention and treatment of coccidiosis in poultry and rabbits. In addition, this compound has been shown to have antiparasitic activity against other protozoan parasites such as Toxoplasma gondii and Neospora caninum. This compound has also been studied for its potential use in the treatment of other diseases such as malaria and cancer.
作用机制
The mechanism of action of 2,5-dichloro-N-isopropylbenzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the enzyme dihydrofolate reductase (DHFR) in the parasites. DHFR is an essential enzyme for the synthesis of folate, which is required for the production of DNA. By inhibiting DHFR, this compound prevents the parasites from producing DNA, which ultimately leads to their death.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile in animals. It is rapidly absorbed and distributed throughout the body, with the highest concentrations found in the liver and kidneys. This compound is metabolized in the liver and excreted primarily in the urine. In addition, this compound has been shown to have a long half-life in animals, which allows for less frequent dosing.
实验室实验的优点和局限性
One of the main advantages of using 2,5-dichloro-N-isopropylbenzenesulfonamide in lab experiments is its high potency against coccidia and other protozoan parasites. This allows for lower doses and less frequent dosing, which can reduce the risk of toxicity in animals. In addition, this compound has a long half-life, which allows for less frequent dosing.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer the drug to animals and can also limit its use in certain types of experiments. In addition, this compound has a narrow spectrum of activity, which means it is only effective against certain types of parasites.
未来方向
There are several potential future directions for the use of 2,5-dichloro-N-isopropylbenzenesulfonamide in scientific research. One area of interest is the development of new formulations of this compound that are more soluble in water. This could expand the use of the drug in lab experiments and also improve its effectiveness in treating parasitic infections in animals.
Another area of interest is the development of new applications for this compound in the treatment of human diseases. Recent studies have shown that this compound has potential as a treatment for malaria and cancer. Further research in these areas could lead to the development of new therapies for these diseases.
Conclusion
In conclusion, this compound is a unique chemical compound that has a wide range of applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area could lead to the development of new therapies for parasitic infections in animals and humans.
合成方法
The synthesis of 2,5-dichloro-N-isopropylbenzenesulfonamide involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with isopropylamine. The reaction takes place in the presence of a base such as sodium hydroxide or triethylamine. The resulting product is purified using chromatographic techniques such as column chromatography or recrystallization.
属性
IUPAC Name |
2,5-dichloro-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO2S/c1-6(2)12-15(13,14)9-5-7(10)3-4-8(9)11/h3-6,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBIJLRIBFIESS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B273399.png)


![1-[(4-Chlorophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273417.png)
![1-[(4-Chloro-3-methylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273421.png)


![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B273432.png)


![(3-Methoxyphenyl)[4-(2-methylphenyl)piperazino]methanone](/img/structure/B273444.png)
